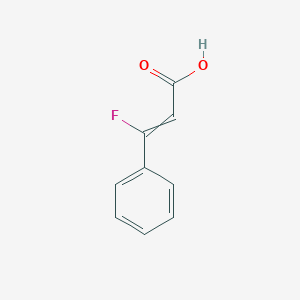![molecular formula C9H14N4SSi B14341384 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine CAS No. 93629-48-2](/img/structure/B14341384.png)
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The purine ring is a fundamental structure in many biological molecules, including nucleotides and nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler purine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.
科学的研究の応用
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine has several scientific research applications, including:
Biology: Studied for its potential interactions with biological molecules, particularly nucleotides and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on the molecule and allowing selective reactions to occur at other positions . This property is particularly useful in multi-step synthesis processes.
類似化合物との比較
Similar Compounds
6-(Methylsulfanyl)-7H-purine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.
6-(Phenylsulfanyl)-7H-purine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
6-(Methylselanyl)-7H-purine: Similar structure but with a selenium atom replacing the sulfur atom, resulting in different chemical behavior.
Uniqueness
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring selective reactivity .
特性
CAS番号 |
93629-48-2 |
|---|---|
分子式 |
C9H14N4SSi |
分子量 |
238.39 g/mol |
IUPAC名 |
trimethyl(7H-purin-6-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H14N4SSi/c1-15(2,3)6-14-9-7-8(11-4-10-7)12-5-13-9/h4-5H,6H2,1-3H3,(H,10,11,12,13) |
InChIキー |
UOPGBPOUZGQPJK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


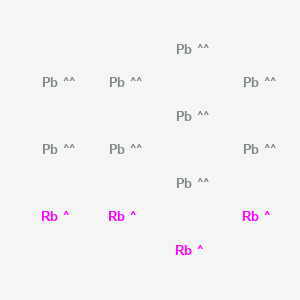
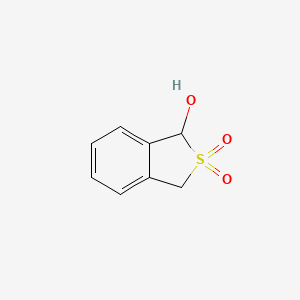
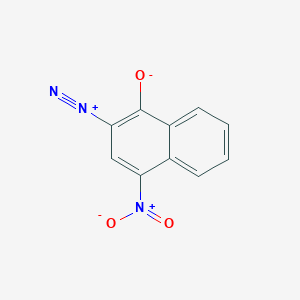
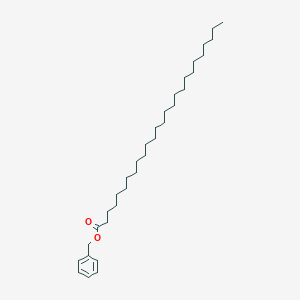

![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
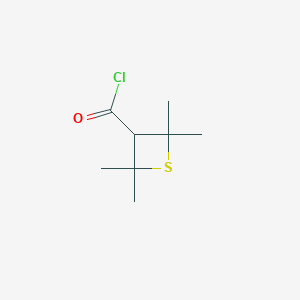
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
